

Pharmacokinetics and bioavailability of Nemadipine B

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Compound of Interest		
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An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of **Nemadipine B** (Felodipine)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **Nemadipine B**, an L-type calcium channel blocker. It is important to note that "**Nemadipine B**" is also known by the chemical name Felodipine Diethyl Ester. The vast majority of published research refers to this compound as Felodipine. This document will, therefore, refer to the compound as Felodipine.

Felodipine is a dihydropyridine calcium antagonist used in the management of hypertension and angina pectoris.[1] It exerts its therapeutic effect by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][2]

Pharmacokinetic Profile of Felodipine

Felodipine is characterized by complete absorption from the gastrointestinal tract, but it undergoes extensive first-pass metabolism, primarily in the liver and gut wall, which significantly reduces its systemic bioavailability.[3][4]

Absorption and Bioavailability



Following oral administration, felodipine is almost completely absorbed.[5] However, due to significant presystemic metabolism by cytochrome P450 3A4 (CYP3A4), its absolute bioavailability is only about 15%.[4][6][7] The peak plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) are linearly related to the administered dose. [4] While food intake does not have a clinically significant effect on felodipine absorption, administration with a high-fat or high-carbohydrate meal can increase plasma concentrations. [4][5] Notably, grapefruit juice, a known inhibitor of intestinal CYP3A4, can markedly increase the bioavailability of felodipine.[6]

Distribution

Felodipine is extensively distributed to extravascular tissues, with a large volume of distribution of approximately 10 L/kg.[2][3] It is highly bound to plasma proteins, with over 99% bound, primarily to albumin.[2][3]

Metabolism and Elimination

Felodipine is extensively metabolized in the liver, with the primary metabolic pathway being the oxidation of the dihydropyridine ring to its inactive pyridine metabolite, dehydrofelodipine.[3][8] This reaction is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][8] Several other metabolites have been identified, but they are devoid of vasodilatory activity.[3]

The elimination of felodipine is almost entirely through metabolism, with virtually no unchanged drug excreted in the urine.[3] Approximately 70% of the metabolites are excreted in the urine, and about 10% are eliminated in the feces.[5][9] The mean elimination half-life of felodipine is approximately 11 to 16 hours for immediate-release formulations and can extend up to 25 hours.[3][9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of felodipine in healthy adult subjects.

Table 1: Key Pharmacokinetic Parameters of Felodipine



Parameter	Value	Reference(s)
Bioavailability (F)	~15%	[4][6][7]
Time to Peak Plasma Concentration (Tmax)	2-5 hours	[9]
Volume of Distribution (Vd)	10 L/kg	[2][3]
Plasma Protein Binding	>99%	[2][3]
Elimination Half-life (t½)	11-25 hours	[3][9]
Total Plasma Clearance (CL)	1-1.5 L/min	[3]

Table 2: Pharmacokinetics of Felodipine After Single Oral and Intravenous Doses in Healthy Male Subjects

Administration Route	Dose	Systemic Availability
Oral Solution	5 mg	10-23%
Oral Solution	15 mg	10-23%
Oral Solution	40 mg	10-23%
Intravenous	1 mg	-
Intravenous	3 mg	-
Data from a study evaluating pharmacokinetics after various single doses.[10]		

Experimental Protocols

The following section outlines a typical experimental methodology for a pharmacokinetic study of felodipine in humans, based on protocols described in the literature.

Study Design



A common study design is a single-dose, randomized, crossover or parallel-group trial involving healthy volunteers or hypertensive patients.[10][11] Participants are typically administered a single oral dose of felodipine (e.g., 5, 10, or 20 mg) or an intravenous infusion.[10]

Blood Sampling

Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration. Typical sampling schedules might include pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[12]

Analytical Methodology: Quantification of Felodipine in Plasma

The concentration of felodipine in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) method.[12][13][14]

- Sample Preparation: Felodipine and an internal standard (e.g., nimodipine or amlodipine) are extracted from the plasma matrix.[12][13] A common technique is liquid-liquid extraction using an organic solvent mixture such as diethyl ether/hexane.[13] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[15]
- Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 analytical column.[13] A mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate felodipine from other plasma components.[15]
- Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for felodipine and the internal standard.[14]
- Quantification: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of felodipine. The concentration of felodipine in the study samples is

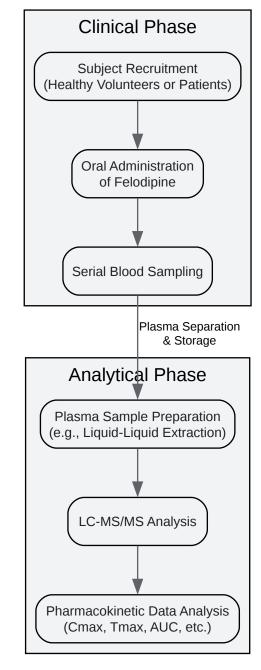


then determined by interpolating their peak area ratios (felodipine/internal standard) against the calibration curve.[13]

Visualizations

Metabolic Pathway of Felodipine

The primary metabolic pathway of felodipine involves the oxidation of the dihydropyridine ring to form the inactive metabolite, dehydrofelodipine. This reaction is catalyzed by CYP3A4.







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References

- 1. Felodipine | C18H19Cl2NO4 | CID 3333 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics of felodipine. A summary PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felodipine clinical pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felodipine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 7. Augmented bioavailability of felodipine through an α-linolenic acid-based microemulsion -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetic and pharmacodynamic studies of felodipine in healthy subjects after various single, oral and intravenous doses PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of felodipine after intravenous and chronic oral administration in patients with congestive heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
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